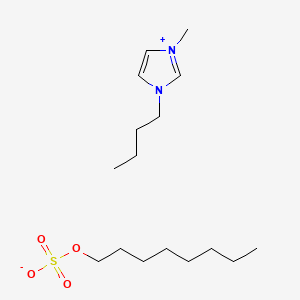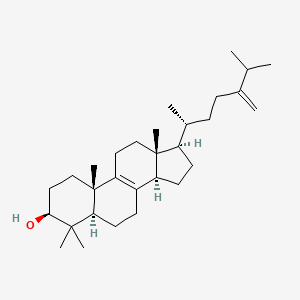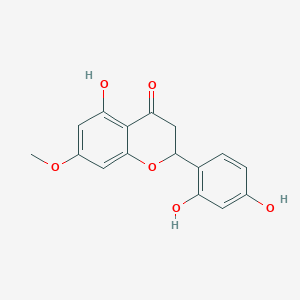
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Übersicht
Beschreibung
Isoflavone, 2',4',5-trihydroxy-7-methoxy- is a natural product found in Artocarpus heterophyllus, Mimosa tenuiflora, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Binding Affinity for Estrogen Receptors
Isoflavonoids, including variations of 2',4',5-trihydroxy-7-methoxy-isoflavone, have been studied for their binding affinity to estrogen receptors. These compounds, isolated from plants like Erythrina poeppigiana, show varying degrees of affinity to ERalpha and ERbeta receptors. The presence of different substituents can significantly alter their binding characteristics, providing insights into the structural activity relationship of these compounds (Djiogue et al., 2009).
Natural Product Isolation and Structure Elucidation
Isoflavones, including those structurally related to 2',4',5-trihydroxy-7-methoxy-isoflavone, have been identified and isolated from various natural sources. For instance, new isoflavones were isolated from the mangrove endophytic fungus Fusarium sp. and their structures were determined through spectroscopic data analysis. Such research enhances our understanding of the chemical diversity present in nature and the potential applications of these compounds (Huang et al., 2012).
Allelopathic and Antimicrobial Properties
The study of isoflavonoids also extends to their allelopathic and antimicrobial properties. Isoflavones isolated from the root exudate of Desmodium uncinatum have shown potential allelopathic effects, indicating their role in plant interactions and natural weed control. Additionally, antimicrobial activities of similar compounds have been observed, suggesting their potential use in developing new antimicrobial agents (Tsanuo et al., 2003).
Antioxidant and Radical Scavenging Activities
Isoflavones, including those structurally related to 2',4',5-trihydroxy-7-methoxy-isoflavone, exhibit significant antioxidant and radical scavenging activities. This property is crucial for their potential therapeutic applications in combating oxidative stress-related diseases. Studies on various plants have revealed the presence of such compounds, contributing to the antioxidative properties of these natural sources (Chacha et al., 2005).
Potential in Sport Doping Control
Research has also explored the metabolism of isoflavones, including methoxyisoflavone derivatives, in the context of sport doping. The detection of their metabolites in urine could be significant in doping control analysis. This highlights the importance of understanding the metabolic pathways of such compounds for regulatory and health-related purposes (Iannone et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGBGNHGEUOZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoflavone, 2',4',5-trihydroxy-7-methoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



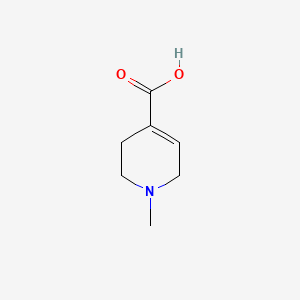

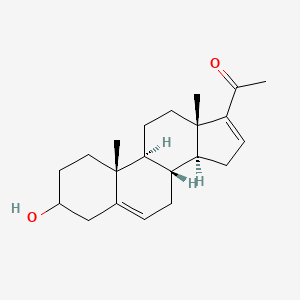
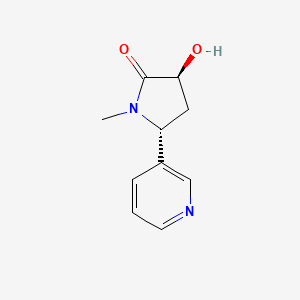
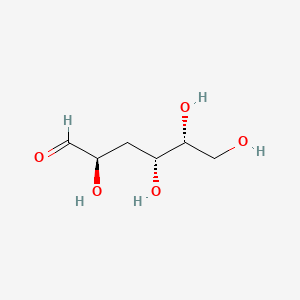
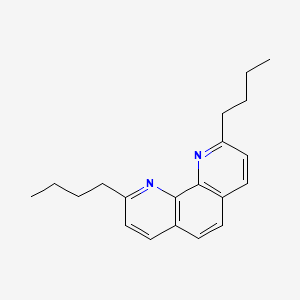
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
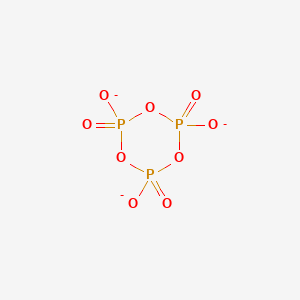
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
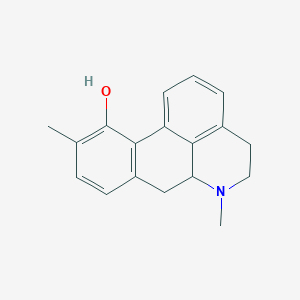
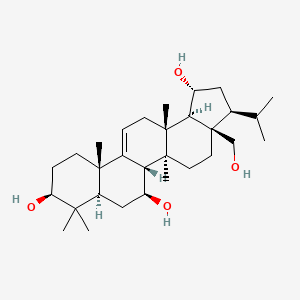
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)
